molecular formula C19H18ClN3O4S2 B2537681 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 393835-21-7

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2537681
CAS No.: 393835-21-7
M. Wt: 451.94
InChI Key: JIDYEHWUFRODAO-VZCXRCSSSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring and a morpholino sulfonamide moiety, which are key structural components influencing its biological activity. The presence of chlorine and methyl groups enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors involved in various disease pathways. Similar compounds have demonstrated significant activities, including:

  • Antimicrobial effects : Compounds with thiazole rings often exhibit antimicrobial properties.
  • Anticancer activity : The structural features suggest potential interactions with cancer cell proliferation pathways.
  • Anti-inflammatory effects : Sulfonamide derivatives are known for their anti-inflammatory properties.

Biological Activity Data

Research indicates that this compound may exhibit a range of biological activities. Below is a summary table of similar compounds and their reported activities:

Compound Name Structural Features Biological Activity
ChlorobenzothiazoleContains thiazole ringAntimicrobial
Benzo[b]thiopheneAromatic coreAnticancer
Thiazole DerivativeThiazole ringAnti-inflammatory

Anticancer Activity

A study investigating benzofuran derivatives, closely related to the target compound, demonstrated significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most potent compounds showed IC50 values ranging from 0.49 to 47.02 µM, indicating strong potential for further development as anticancer agents .

Mechanistic Insights

Further analysis revealed that these derivatives affected cell cycle progression and induced apoptosis in cancer cells. For instance, the most active compounds reduced the G0–G1 phase significantly while increasing the population in the G2/M phase, suggesting a mechanism for tumor suppression .

In Vitro Studies

In vitro assays have been pivotal in understanding the biological activity of similar compounds. For example, compounds with morpholino groups have shown enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that substituents on aromatic rings can modulate biological activity positively .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYEHWUFRODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.